molecular formula C9H14O B15306973 Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol

Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol

Cat. No.: B15306973
M. Wt: 138.21 g/mol
InChI Key: GWSLRCMNJUXYTP-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[2.2.1]heptane ring system fused to a cyclopropane ring. This compound has a molecular formula of C9H14O and a molecular weight of 138.21 g/mol. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of bicyclo[2.2.1]hept-2-ene with cyclopropane derivatives under the influence of a catalyst such as BF3·Et2O. This reaction proceeds under mild conditions and yields the desired spirocyclic compound with high regioselectivity .

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic systems.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.

    Industry: Utilized in the production of high-density fuels and as a precursor for advanced materials

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane]-5-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-ol

InChI

InChI=1S/C9H14O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-8,10H,1-5H2

InChI Key

GWSLRCMNJUXYTP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3CC2CC3O

Origin of Product

United States

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